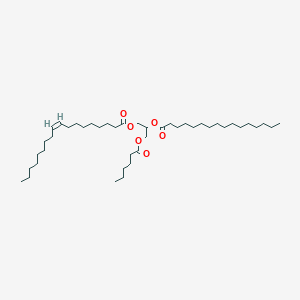
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is a triacylglycerol molecule composed of oleic acid, palmitic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of structured lipid, which means its fatty acids are arranged in a specific manner to achieve desired functional properties. Structured lipids like this compound are often used in nutritional and pharmaceutical applications due to their unique metabolic and functional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase enzymes to catalyze the esterification of glycerol with the respective fatty acids. The reaction conditions typically include a controlled temperature range (30-50°C) and a specific molar ratio of glycerol to fatty acids to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes using bioreactors. The use of immobilized lipase allows for continuous production and easy separation of the enzyme from the product. The process may also include purification steps such as molecular distillation to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed by lipases or chemical catalysts, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules or between triacylglycerols and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions may involve elevated temperatures and the presence of catalysts such as transition metals.
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid, sodium hydroxide, and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used, with reaction conditions typically involving moderate temperatures and the presence of an alcohol (e.g., methanol) as a reactant.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, palmitic acid, caproic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Scientific Research Applications
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation, hydrolysis, and transesterification reactions.
Biology: The compound is studied for its effects on cellular metabolism and membrane structure.
Medicine: Research explores its potential as a structured lipid for parenteral nutrition and its role in modulating lipid metabolism and inflammation.
Industry: It is used in the formulation of functional foods, dietary supplements, and pharmaceuticals due to its unique nutritional and functional properties
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol involves its metabolism and incorporation into cellular structures:
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid with a similar fatty acid composition
Uniqueness: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct metabolic and functional properties. The shorter chain length of caproic acid compared to other fatty acids like linoleic or arachidonic acid affects the compound’s solubility, digestibility, and bioavailability, making it suitable for specific nutritional and pharmaceutical applications .
Properties
Molecular Formula |
C43H80O6 |
|---|---|
Molecular Weight |
693.1 g/mol |
IUPAC Name |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-24-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-9-6-3)49-43(46)37-34-31-29-27-25-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChI Key |
YMZSPTXFJNENOH-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


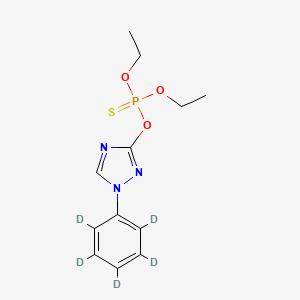
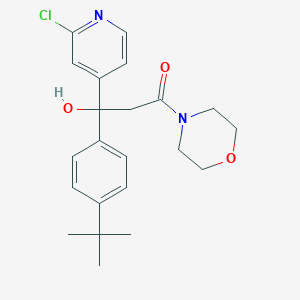

![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
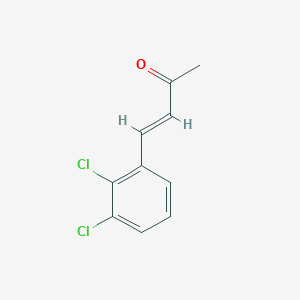
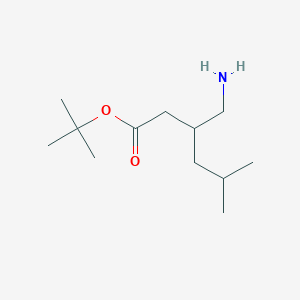
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)

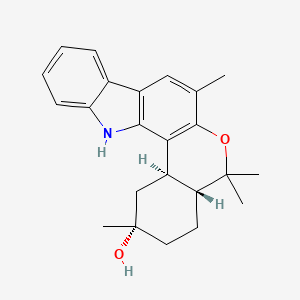
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
